7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a 3-bromophenyl substituent at position 7 and a carboxamide group at position 4. Its molecular formula is C₁₅H₁₃BrN₆O, with a molecular weight of 389.22 g/mol . This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves multi-component reactions, such as the Biginelli protocol, using substituted benzaldehydes, acetoacetamides, and triazole precursors .
Properties
IUPAC Name |
7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5O/c1-7-10(12(15)20)11(8-3-2-4-9(14)5-8)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXCJHFSPUZZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)Br)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK2, the compound can selectively target tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest. The compound’s interaction with CDK2 also induces apoptosis within the cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This disruption leads to cell cycle arrest and apoptosis, which are downstream effects of CDK2 inhibition.
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines. Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C13H12BrN5O
- Molecular Weight : 334.177 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazolo-Pyrimidine Core : This involves cyclization of appropriate precursors.
- Introduction of the Bromophenyl Group : Achieved through substitution reactions.
- Carboxamide Formation : Conversion of the corresponding acid or ester to the carboxamide.
Anticancer Activity
Research indicates that compounds similar to 7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that triazolopyrimidine derivatives could inhibit tumor cell growth effectively. The compound's structure may enhance its interaction with cellular targets involved in cancer proliferation .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 7-(3-Bromophenyl)-5-methyl... | MDA-MB-231 | 27.6 | |
| Similar Triazolopyrimidine | MCF-7 | <30 |
The biological activity of this compound is thought to stem from its ability to interfere with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or repair.
- Receptor Binding : Potential binding to receptors implicated in tumor growth regulation.
Case Studies
Several studies have explored the biological activities of related triazolopyrimidine compounds:
- Cytotoxic Evaluation : A series of derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results with IC50 values indicating effective inhibition at low concentrations .
- Antiviral Properties : Some triazole derivatives have shown antiviral activities against specific viral strains, suggesting a broader therapeutic potential .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines effectively. The compound may possess similar activities due to its structural features that allow for interaction with cancer-related biological pathways.
Case Study : A study demonstrated that triazole derivatives could inhibit the growth of non-small cell lung cancer cells with IC50 values ranging from 5.42 to 30.25 µM. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions can enhance potency against cancer cells .
Antimicrobial Properties
Triazolo-pyrimidine compounds have also been investigated for their antimicrobial activities. The unique nitrogen-containing heterocyclic structure may contribute to their ability to disrupt microbial cell processes.
Research Findings : A series of triazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth and viability . This suggests that 7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide could be explored further for its antimicrobial potential.
Enzyme Inhibition
The compound has potential as an inhibitor for specific enzymes involved in disease processes. Inhibitors targeting metallo-beta-lactamases (MBLs) are crucial in combating antibiotic resistance.
Example : Research on related triazole derivatives revealed their capacity to inhibit MBLs effectively. The inhibition was assessed using various enzyme assays, indicating that structural modifications could enhance binding affinity and specificity .
Synthesis and Development
The synthesis of triazolo-pyrimidine derivatives has been optimized through various methodologies including microwave-assisted synthesis and catalyst-free reactions. These methods not only improve yield but also reduce environmental impact.
| Methodology | Yield (%) | Conditions |
|---|---|---|
| Microwave-Assisted Synthesis | 88–96 | 180 °C |
| Catalyst-Free Reaction | High | Reflux in ethanol/water mixture |
Comparison with Similar Compounds
Structural Variations in Triazolopyrimidine Derivatives
The core triazolopyrimidine scaffold allows for extensive structural modifications, particularly at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogues:
Biginelli-like Protocol
- Target Compound: Synthesized from 3-bromobenzaldehyde, acetoacetamide, and 3-amino-1,2,4-triazole under optimized conditions (e.g., DMF as solvent, 60–80°C) .
- V8 (C₂₇H₂₄BrN₅O₃): Produced using 4-(benzyloxy)-3-methoxybenzaldehyde and N-(3-bromophenyl)-3-oxobutanamide with a yield of ~70% .
- Compound 83: Achieved a lower yield (20%) due to steric hindrance from the 4-nitrobenzylthio group .
Catalyst Optimization
- Schiff Base Zinc(II) Complex: Enhanced reaction efficiency for phenyl-triazolopyrimidine-6-carboxamides, achieving yields >80% under solvent-free conditions .
Pharmacological and Physicochemical Properties
Antibacterial Activity
Antioxidant Activity
Physicochemical Properties
- LogP Values: The target compound’s bromine atom increases logP (~2.8) compared to methoxy (Y511-8833: logP ~1.9) or fluoro (UCB-FcRn-84: logP ~2.1) analogues, influencing solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
